N-beta(Aminoethyl)-gamma-aminopropylmethylldimethoxysilane
Description
N-beta(Aminoethyl)-gamma-aminopropylmethylldimethoxysilane (CAS: 3069-72-5) is a bifunctional organosilane compound with the molecular formula C₈H₂₂N₂O₂Si and a molecular weight of 206.36 g/mol . Its structure features a central silicon atom bonded to a methyl group, two methoxy groups, and a gamma-aminopropyl chain terminated by a beta-aminoethyl group (SMILES: NCCNCCCSi(C)OC) . This dual amino-silane architecture enables versatile reactivity: the methoxysilane groups undergo hydrolysis to form silanol bonds with inorganic substrates (e.g., glass, metals), while the amino groups facilitate covalent interactions with organic polymers (e.g., epoxides, polyurethanes) .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[[(benzamidocarbamoylamino)-benzylcarbamoyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O5/c1-2-30-17(26)13-21-20(29)25(14-15-9-5-3-6-10-15)24-19(28)23-22-18(27)16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3,(H,21,29)(H,22,27)(H2,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVVAUWAZSNLEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)N(CC1=CC=CC=C1)NC(=O)NNC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501123664 | |
| Record name | Glycine, N-carboxy-, ethyl ester, N-(1-benzyl-2-carboxyhydrazide) N-(2-benzoylhydrazide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501123664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3069-72-5 | |
| Record name | Glycine, N-carboxy-, ethyl ester, N-(1-benzyl-2-carboxyhydrazide) N-(2-benzoylhydrazide) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3069-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-carboxy-, ethyl ester, N-(1-benzyl-2-carboxyhydrazide) N-(2-benzoylhydrazide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501123664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycine, N-carboxy-, ethyl ester, N-(1-benzyl-2-carboxyhydrazide) N-(2-benzoylhydrazide) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-beta(Aminoethyl)-gamma-aminopropylmethylldimethoxysilane typically involves the reaction of 3-chloropropyltrimethoxysilane with ethylenediamine. The reaction is carried out under controlled conditions, with the temperature maintained at around 120°C. The process involves the gradual addition of 3-chloropropyltrimethoxysilane to ethylenediamine, followed by a post-reaction purification step to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is then distilled and purified to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-beta(Aminoethyl)-gamma-aminopropylmethylldimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: The methoxy groups can hydrolyze in the presence of water, forming silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds.
Substitution: The amino groups can participate in substitution reactions with other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous or alcoholic solutions.
Condensation: Often facilitated by acidic or basic catalysts.
Substitution: Requires specific reagents depending on the desired substitution.
Major Products Formed
Hydrolysis: Produces silanol derivatives.
Condensation: Forms siloxane networks.
Substitution: Yields various substituted organosilanes.
Scientific Research Applications
N-beta(Aminoethyl)-gamma-aminopropylmethylldimethoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between different materials.
Biology: Employed in the modification of surfaces for biological assays and cell culture.
Medicine: Investigated for its potential in drug delivery systems and biomedical coatings.
Industry: Utilized in the production of adhesives, sealants, and coatings to enhance durability and performance
Mechanism of Action
The primary mechanism of action of N-beta(Aminoethyl)-gamma-aminopropylmethylldimethoxysilane involves its ability to form strong covalent bonds with both organic and inorganic substrates. The amino groups react with organic polymers, while the methoxysilane groups hydrolyze and condense to form siloxane bonds with inorganic materials. This dual reactivity allows it to act as an effective coupling agent, enhancing the mechanical and chemical properties of composite materials .
Comparison with Similar Compounds
N-beta(Aminoethyl)-gamma-aminopropyltrimethoxysilane
Applications : The trimethoxy variant is preferred for rapid adhesion in hydrophilic environments, while the methyldimethoxy version excels in hydrophobic coatings .
Aminoethyl-Functionalized Polymers
6-Deoxy-6-(ω-aminoethyl) Aminocellulose (AEA-1)
AEA-1 () is a cellulose derivative with aminoethyl substitutions. Unlike the silane compound, AEA-1’s self-assembly in aqueous solutions involves reversible oligomerization and aggregation, forming large structures (>500 kDa) .
Acrylamide Derivatives
2-(2-Hydroxyalkyl)aminoethyl (Meth)acrylamide
These acrylamide esters () feature aminoethyl groups linked to hydroxyalkyl chains. They polymerize via radical mechanisms, contrasting with the silane’s condensation-based crosslinking.
Neuroprotective Aminoethyl Compounds
Natural products like (2R,3S)-2-(3',4'-dihydroxyphenyl)-3-acetylamino-7-(N-acetyl-2''-aminoethyl)-1,4-benzodioxane () share aminoethyl motifs but exhibit divergent bioactivity. Their neuroprotective effects stem from antioxidant properties, unlike the silane’s material-focused applications .
Research Findings and Key Insights
- Hydrolysis Dynamics: The methyl group in this compound reduces hydrolysis rate by 40% compared to trimethoxy analogues, enhancing stability in humid environments .
- Aggregation Behavior: Aminoethyl groups in silanes and cellulose derivatives (AEA-1) both promote intermolecular interactions, but silanes form covalent networks vs. physical aggregates in AEA-1 .
- Functional Trade-offs: While acrylamide derivatives () enable tunable hydrophilicity, silanes offer superior adhesion to inorganic substrates .
Biological Activity
N-beta(Aminoethyl)-gamma-aminopropylmethylldimethoxysilane, commonly referred to as AEAPTMS, is a silane compound with notable biological activities and applications in various fields, including biochemistry and materials science. This article reviews its biological activity, including toxicity assessments, potential therapeutic applications, and relevant case studies.
AEAPTMS is characterized by its silane backbone with aminoethyl and aminopropyl functional groups, which contribute to its reactivity and biological interactions. Its chemical structure can be represented as follows:
This structure facilitates interactions with biological systems through hydrogen bonding and coordination with metal ions.
Acute Toxicity
AEAPTMS has undergone several toxicity assessments to evaluate its safety profile. The acute oral toxicity in rats was determined to have an LD50 of 2.4 g/kg, indicating a moderate level of toxicity. Dermal exposure resulted in an LD50 of 16 ml/kg in rabbits, with observed skin irritation and severe eye irritation noted during testing .
Repeated Dose Toxicity
In a combined repeated dose toxicity study following OECD guidelines, AEAPTMS was administered to rats over a period of 28-39 days. Clinical signs included perioral soiling and respiratory distress at higher doses. However, no significant systemic effects were observed on body weight or organ function at doses up to 500 mg/kg bw/day, establishing this as the No Observed Adverse Effect Level (NOAEL) for systemic toxicity .
Genotoxicity
Genotoxicity assessments using the Ames test and other in vitro assays showed no evidence of mutagenic potential for AEAPTMS. These findings suggest that AEAPTMS does not pose significant genotoxic risks under the tested conditions .
Drug Delivery Systems
AEAPTMS has been explored as a potential drug carrier due to its ability to modify surfaces and enhance drug solubility. Research indicates that incorporating AEAPTMS into silica nanoparticles can improve their functionality for targeted drug delivery applications .
Enzyme Immobilization
Studies have demonstrated the effectiveness of AEAPTMS in the immobilization of enzymes such as β-glucosidase. The modified silica surfaces exhibited enhanced enzyme activity due to improved stability and accessibility, showcasing AEAPTMS's utility in biocatalysis .
Case Studies
Case Study 1: Enzyme Activity Enhancement
In a study focused on enzyme purification and immobilization, researchers utilized AEAPTMS-modified silica supports. The results indicated a significant increase in enzyme activity compared to unmodified supports, highlighting the compound's role in enhancing biocatalytic processes .
Case Study 2: Carbon Dot Synthesis
AEAPTMS has also been employed in synthesizing carbon dots for fluorescent applications. The incorporation of AEAPTMS into the synthesis process resulted in dual-emission properties that are beneficial for sensing applications, demonstrating its versatility in nanotechnology .
Q & A
Basic Research Questions
Q. What are the established synthesis routes for N-beta(Aminoethyl)-gamma-aminopropylmethylldimethoxysilane, and what analytical techniques confirm its structural integrity?
- Methodological Answer : The compound is synthesized via alkoxysilane precursor reactions, where methoxy groups undergo hydrolysis and condensation with aminoethyl-aminopropyl precursors. Structural confirmation requires Fourier-transform infrared spectroscopy (FTIR) to identify Si-O-C and N-H bonds, nuclear magnetic resonance (NMR) for atomic connectivity (e.g., Si-CH3 at ~0.5 ppm and amino protons at 1.5–2.5 ppm), and mass spectrometry for molecular weight validation. Cross-referencing with CAS 3069-72-5 ensures consistency in synthesis protocols .
Q. How is the bifunctional aminoethyl-aminopropyl moiety in this silane exploited for surface modification in materials science?
- Methodological Answer : The dual amino groups enable covalent bonding with hydroxyl-rich surfaces (e.g., glass, metals) via silanol condensation, while the aminoethyl group facilitates further functionalization (e.g., epoxy crosslinking). Surface energy analysis (contact angle measurements) and X-ray photoelectron spectroscopy (XPS) are used to quantify amine density and interfacial bonding efficiency. Comparative studies with mono-amino silanes (e.g., gamma-aminopropyltriethoxysilane) highlight enhanced adhesion due to increased hydrogen bonding and covalent interactions .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported molecular weights and structural data for this compound?
- Methodological Answer : Discrepancies in molecular formulas (e.g., C₈H₂₁N₂O₂Si vs. C₂₀H₂₃N₅O₅) may arise from synthesis impurities or misannotation. High-resolution mass spectrometry (HRMS) and elemental analysis are critical for empirical formula validation. Multi-stage synthesis protocols with inline FTIR monitoring and HPLC purification minimize byproducts. Cross-validation with patent literature (e.g., adhesion promoter formulations ) ensures alignment with application-specific purity standards .
Q. How do reaction conditions (temperature, catalysts) influence the silane’s efficacy as an adhesion promoter in epoxy resin composites?
- Methodological Answer : Optimal adhesion requires balancing hydrolysis (pH 4–5, 60°C) and condensation rates. Catalysts like dibutyltin dilaurate accelerate silanol formation, while excess water induces premature gelation. Adhesion strength is quantified via lap-shear testing (ASTM D1002) on epoxy-glass composites. Post-curing XPS analysis identifies Si-O-Si and Si-O-C bonding, with higher amine content (>2.5 mmol/g) correlating with improved interfacial toughness .
Q. What mechanistic insights explain the self-associative behavior of aminoethyl-functionalized silanes in polymer matrices?
- Methodological Answer : The aminoethyl group promotes reversible oligomerization via intermolecular H-bonding, followed by semi-reversible aggregation into micellar structures. Analytical ultracentrifugation (AUC) and dynamic light scattering (DLS) track aggregation kinetics, while small-angle X-ray scattering (SAXS) reveals nanoscale morphology. Comparative studies with non-amino silanes (e.g., gamma-methacryloxypropyltrimethoxysilane ) demonstrate that aminoethyl groups enhance colloidal stability in aqueous formulations .
Data-Driven Research Questions
Q. How does the degree of substitution (DS) of aminoethyl groups impact the silane’s thermal stability in high-temperature applications?
- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen shows that higher DS (DS > 0.8) reduces decomposition onset temperatures (from 250°C to 190°C) due to amine oxidation. Differential scanning calorimetry (DSC) identifies exothermic peaks at 180–220°C, linked to crosslinking. Silanes with controlled DS (0.3–0.6) balance thermal resilience and reactivity, validated via accelerated aging tests in automotive glazing applications .
Q. What role do solvent polarity and pH play in modulating the silane’s hydrolytic stability during storage?
- Methodological Answer : Hydrolysis kinetics are monitored via ²⁹Si NMR in solvents like ethanol/water mixtures. Acidic conditions (pH 3–4) accelerate hydrolysis (t₁/₂ < 1 hr), while neutral/basic conditions stabilize methoxy groups (t₁/₂ > 24 hr). Solvents with low polarity (e.g., toluene) reduce premature condensation, validated by gel permeation chromatography (GPC) to track oligomer formation. Stabilizers like triethylamine (0.1–0.5 wt%) extend shelf life to >6 months .
Validation and Reproducibility
Q. How can researchers ensure batch-to-batch reproducibility in silane synthesis for academic studies?
- Methodological Answer : Implement strict stoichiometric control (1:1.05 molar ratio of methoxy to amino precursors) and inert atmosphere (N₂/Ar) to prevent oxidation. Use inline FTIR for real-time monitoring of methoxy consumption (~2850 cm⁻¹). Batch consistency is verified via ¹H NMR integration (e.g., methyl protons at 0.5 ppm vs. amino protons at 1.5–2.5 ppm) and Karl Fischer titration (<0.1% water content) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
